molecular formula C26H20N2O4 B2559612 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896805-10-0

3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2559612
CAS No.: 896805-10-0
M. Wt: 424.456
InChI Key: FYFBEWMSRNCLNT-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromeno-pyrimidine-dione core. Its structure includes a 4-methoxybenzyl substituent at position 3 and an ortho-tolyl (2-methylphenyl) group at position 2.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-(2-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-16-7-3-4-8-19(16)24-27-25-22(23(29)20-9-5-6-10-21(20)32-25)26(30)28(24)15-17-11-13-18(31-2)14-12-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFBEWMSRNCLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C(=O)C4=CC=CC=C4O3)C(=O)N2CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the 4-methoxybenzyl and o-tolyl groups: These groups can be introduced via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and tolyl groups.

    Reduction: Reduction reactions could target the carbonyl groups in the chromeno[2,3-d]pyrimidine core.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of chromeno[2,3-d]pyrimidine have been studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action for 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or activating their function. The molecular pathways involved might include signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Steric Considerations : The o-tolyl group in the target compound introduces steric hindrance, which could limit access to narrow enzyme active sites compared to smaller substituents like methoxyethyl () .

Solubility and Stability

  • Target Compound: The 4-methoxybenzyl group enhances water solubility compared to non-polar substituents (e.g., phenyl in ). However, the o-tolyl group may reduce solubility relative to methoxyethyl analogs () .
  • Fluorinated Analogs (): Fluorine atoms improve metabolic stability and membrane permeability due to their electronegativity and small size .

Biological Activity

The compound 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the chromeno-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, efficacy in cancer treatment, and structure-activity relationships.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18N2O3\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_3

This structure includes a chromeno moiety fused with a pyrimidine ring, which is significant for its biological properties.

Research indicates that compounds in this class may exert their effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that related compounds demonstrated significant cytotoxicity against melanoma cell lines with IC50 values ranging from 13.44% to 27.74% growth inhibition in treated cells .
  • Induction of Apoptosis : The ability to induce programmed cell death (apoptosis) is a critical mechanism for cancer therapeutics. Compounds similar to this compound have been shown to trigger apoptotic pathways in cancer cells .

Biological Activity Data

A summary of biological activity data for compounds related to this compound is presented below:

CompoundCell Line TestedIC50 (µM)% Growth Inhibition
3dMDA-MB-43513.44-13.44
3eMDA-MB-4682.12-2.12
4dCAKI-150.1850.18

Case Studies and Research Findings

  • Anti-Cancer Activity : A study focused on the synthesis and evaluation of benzo[h]chromeno[2,3-d]pyrimidine derivatives revealed that certain modifications enhance anti-cancer activity significantly. For example, compound 4d showed promising results against melanoma cell lines with notable growth inhibition percentages .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that the presence of methoxy and tolyl groups significantly affects the biological activity of these compounds. Modifications at specific positions on the chromeno or pyrimidine rings can lead to increased potency against various cancer types .
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins involved in cancer progression. Such studies suggest that the methoxy group may facilitate stronger binding interactions with target receptors, enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-methoxybenzyl)-2-(o-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis under basic conditions using benzylidenemalonitrile derivatives and phenols achieves higher yields (80–90%) compared to traditional thermal methods (60–70%) due to rapid heating and reduced side reactions . A three-component approach (aromatic aldehydes, malononitrile, and α-naphthols) in PEG-400 solvent at 100°C for 2–3 hours is also effective for chromeno-pyrimidine scaffolds .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl and o-tolyl groups) and HRMS (Exact Mass: 332.101699) for molecular validation . X-ray crystallography resolves stereochemistry, as demonstrated for similar pyrimidine derivatives .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

  • Methodology : Antimicrobial activity is assessed via broth microdilution (MIC against Mycobacterium tuberculosis and Gram-positive/-negative bacteria) . Antityrosinase activity can be tested using mushroom tyrosinase and L-DOPA substrate, with IC₅₀ values compared to kojic acid .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for pyrimidine derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tyrosinase. For example, 2-substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines show enhanced inhibition (IC₅₀ = 1.2–3.8 µM) when bulky substituents occupy hydrophobic pockets . MD simulations (>100 ns) validate stability of ligand-receptor complexes .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Methodology : Standardize assay protocols (e.g., ATP levels for cytotoxicity vs. colony counting for antimicrobial effects). For inconsistent antimycobacterial results, use resazurin microplate assay (REMA) to minimize false positives . Statistical meta-analysis (e.g., ANOVA with post-hoc tests) identifies outliers due to solvent polarity or cell-line variability .

Q. How do substituents (e.g., methoxybenzyl vs. piperidine) modulate physicochemical properties?

  • Methodology : Calculate logP (2.1–3.5) and polar surface area (80–100 Ų) via ChemAxon to assess solubility and bioavailability. Methoxy groups enhance membrane permeability (e.g., 4-methoxybenzyl increases logD by 0.5 units), while piperidine improves water solubility via protonation .

Q. What catalytic systems improve regioselectivity in heterocyclization steps?

  • Methodology : Use p-toluenesulfonic acid (PTSA) in one-pot reactions to direct cyclization toward chromeno-pyrimidines (yield: 85%) over competing imidazo-pyridines . Microwave irradiation with K₂CO₃ in DMF reduces reaction time from 12 hours to 30 minutes .

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